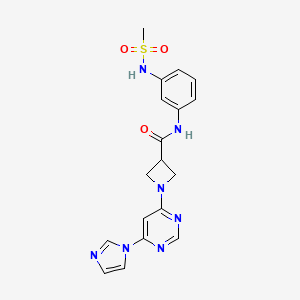
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities and can target a variety of proteins and enzymes .
Mode of Action
It is known that imidazole derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target protein’s active site .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises an imidazole ring, a pyrimidine moiety, and an azetidine carboxamide, contributing to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition is crucial for disrupting signaling pathways that promote tumor growth.
- Anti-inflammatory Effects : The methylsulfonamide group is associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notable findings include:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values reported as low as 0.12 μM .
- Mechanistic Insights : The compound's ability to inhibit Wnt-dependent transcription suggests a role in modulating key oncogenic pathways. This was evidenced by reduced expression of proliferation markers such as Ki67 in treated cells .
Anti-inflammatory Activity
The presence of the methylsulfonamide group contributes to the compound's anti-inflammatory effects:
- Cytokine Production : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines, indicating a potential application in managing inflammatory disorders .
Case Studies
Several case studies have been documented regarding the efficacy and safety profile of this compound:
- Colorectal Cancer Model : In a xenograft model using BALB/C nu/nu mice, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced tumor cell density and increased apoptosis markers within treated tissues .
- Inflammatory Disease Model : In models of acute inflammation, administration of the compound led to reduced edema and inflammation scores compared to untreated controls, supporting its potential use in therapeutic settings for inflammatory diseases .
Data Table: Summary of Biological Activity
属性
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-29(27,28)23-15-4-2-3-14(7-15)22-18(26)13-9-25(10-13)17-8-16(20-11-21-17)24-6-5-19-12-24/h2-8,11-13,23H,9-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVRGYMRTSFCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














